N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that features both a benzodioxole and an indole moiety
Mechanism of Action
Biochemical Pathways
The compound’s mode of action affects various biochemical pathways. Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This leads to mitotic blockade and cell apoptosis .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells . For instance, one of its derivatives, 3-N-2-methylquinoline 20, has been found to cause cell cycle arrest at the S phase and induce apoptosis in CCRF-CEM cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide typically involves the coupling of a benzodioxole derivative with an indole derivative. One common method involves the use of Rh(III)-catalyzed coupling reactions. For instance, phenylhydrazines can be coupled with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway . This method provides a new pathway to prepare diverse indole derivatives under mild reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the specific substitution reaction, such as halogens for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield simpler, hydrogenated forms of the compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)ethanamine
- N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)propionamide
Uniqueness
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide is unique due to its specific combination of benzodioxole and indole moieties. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the acetamide group may influence its reactivity and interaction with biological targets compared to its ethanamine or propionamide analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-17(7-11-9-18-14-4-2-1-3-13(11)14)19-12-5-6-15-16(8-12)22-10-21-15/h1-6,8-9,18H,7,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJRHJCNWWMMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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